Cambridge id 5793174
Description
Cambridge ID 5793174 refers to a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository of experimentally determined crystal structures. Such compounds are often studied for their applications in pharmaceuticals, materials science, or catalysis. The absence of direct data for this ID in the evidence suggests it may represent a novel or less-studied structure, necessitating comparisons with analogous compounds to infer its characteristics .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H17NO4/c1-9-3-5-11(6-4-9)13-12(10(2)18)14(19)15(20)16(13)7-8-17/h3-6,13,17,19H,7-8H2,1-2H3 |
InChI Key |
INPCXLIYMIWHIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Source Content Review
The provided materials ( ) focus on:
No chemical databases, research publications, or material safety data sheets (MSDS) are included in the search results.
Compound Identification Challenges
"Cambridge ID 5793174" does not align with:
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Standard chemical nomenclature (IUPAC names, CAS numbers, or SMILES notations)
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Recognized catalog numbers from major suppliers (e.g., Sigma-Aldridge, Thermo Fisher)
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Municipal codes or geographic identifiers for Cambridge, Idaho
Recommendations for Further Inquiry
To investigate this compound professionally:
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Verify the identifier’s source : Confirm if "5793174" corresponds to a patent, internal catalog, or proprietary database.
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Consult peer-reviewed journals : Use platforms like PubMed, SciFinder, or ACS Publications.
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Cross-reference chemical registries : Check PubChem, ChemSpider, or Reaxys for numeric identifiers.
The absence of chemical data in the provided sources prevents a meaningful analysis. Additional context or access to scientific databases would be required to address this query accurately.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Cambridge ID 5793174, comparisons are drawn from structurally or functionally related compounds in the evidence. Key parameters include molecular weight, solubility, synthetic accessibility, and bioactivity.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Insights
- Boron-Containing Analogues (CAS 1046861-20-4) : This aryl boronic acid derivative exhibits moderate lipophilicity (Log Po/w = 2.15) and low solubility, common in boronic acids used in Suzuki-Miyaura cross-coupling reactions . Its synthetic accessibility score (2.07) suggests feasible laboratory synthesis.
- Heterocyclic Analogues (CAS 1254115-23-5): A piperazine-oxetane hybrid with high solubility (86.7 mg/mL) and low Log Po/w (-0.7), indicative of polar functional groups enhancing aqueous compatibility.
Comparative Analysis
Synthetic Feasibility : Boron-containing compounds (e.g., CAS 1046861-20-4) often require palladium catalysts and inert conditions, increasing complexity . In contrast, heterocyclic analogues like CAS 1254115-23-5 use simpler bases (e.g., K₂CO₃) but may require prolonged reaction times .
Bioactivity : Boronic acids are prone to forming reversible covalent bonds with biological targets (e.g., proteasome inhibitors), whereas piperazine derivatives often modulate neurotransmitter receptors, affecting CNS activity .
Solubility vs. Permeability : High solubility in CAS 1254115-23-5 correlates with poor BBB penetration, while moderate solubility in CAS 1046861-20-4 aligns with its BBB permeability .
Research Findings and Limitations
- Gaps in Data : The absence of explicit data for this compound limits direct comparisons. Structural analogs suggest that its properties may lie between boronic acids and heterocycles, but experimental validation is required.
- Methodological Constraints : Studies on similar compounds emphasize the need for standardized characterization (e.g., NMR, elemental analysis) to ensure purity and reproducibility .
Q & A
Q. How should I address potential conflicts between academic research goals and Cambridge’s data-sharing policies?
- Methodological Answer : Proactively engage with Cambridge’s research office to clarify permitted uses of proprietary data . Draft a data-sharing agreement outlining publication rights, confidentiality clauses, and attribution requirements. For restricted datasets, design experiments that aggregate results to avoid disclosing sensitive details .
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